Boc-Lys(Ac)-AMC

Description

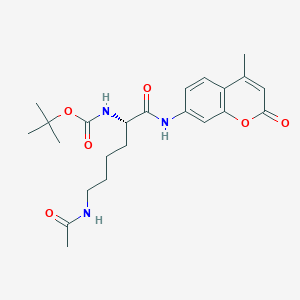

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTRDULVNIPNLW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431743 | |

| Record name | Boc-Lys(Ac)-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233691-67-3 | |

| Record name | Boc-Lys(Ac)-AMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Boc-Lys(Ac)-AMC Substrate for Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Boc-Lys(Ac)-AMC substrate, a widely utilized tool in enzyme kinetics and inhibitor screening. We will delve into its core principles, mechanism of action, and applications in studying histone deacetylases (HDACs) and sirtuins (SIRTs). This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in a laboratory setting.

Core Principle: A Two-Stage Fluorogenic Reporter System

Boc-Lys(Ac)-AMC, or Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, is a fluorogenic substrate designed for the sensitive detection of enzyme activity, primarily that of histone deacetylases. The underlying principle of this substrate lies in a two-step enzymatic reaction that culminates in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

Initially, the Boc-Lys(Ac)-AMC substrate is non-fluorescent. The first enzymatic step involves the removal of the acetyl group from the ε-amino group of the lysine residue by an HDAC or a sirtuin. This deacetylated intermediate, Boc-Lys-AMC, is then susceptible to cleavage by a second enzyme, typically trypsin. Trypsin recognizes and cleaves the amide bond C-terminal to the lysine residue, liberating the AMC fluorophore. The resulting fluorescence is directly proportional to the activity of the primary enzyme (HDAC or sirtuin). The fluorescence of free AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1][2]

This two-step assay design provides a robust and sensitive method for continuous or endpoint measurements of enzyme activity, making it highly suitable for high-throughput screening of enzyme inhibitors.[2][3]

Mechanism of Action and Signaling Pathway

The enzymatic cascade involving Boc-Lys(Ac)-AMC can be visualized as a linear pathway leading to the generation of a fluorescent signal. This process is initiated by the deacetylase activity of enzymes like HDACs or sirtuins.

Quantitative Data: Enzyme Kinetics

The efficiency of Boc-Lys(Ac)-AMC as a substrate varies between different enzyme classes and isoforms. While it is a well-established substrate for several HDACs, its utility for sirtuins is less pronounced, with other substrates often being preferred.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | Not Reported | Not Reported | |

| HDAC8 | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | 3,820 | |

| HDAC11 | Boc-Lys(TFA)-AMC | 30.17 ± 6.70 | Not Reported | Not Reported |

Note: Quantitative kinetic data for Boc-Lys(Ac)-AMC with many HDAC isoforms and particularly with sirtuins is not extensively reported in the literature. The data for HDAC8 and HDAC11 are for a structurally related substrate, Boc-Lys(TFA)-AMC.

Substrate Selectivity

Boc-Lys(Ac)-AMC exhibits selectivity towards different classes of HDACs. It is commonly used as a substrate for Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. It is also recognized by the Class IIb enzyme, HDAC6. However, it is reported to be a poor substrate for the Class I enzyme HDAC8.

For sirtuins (Class III HDACs), while the principle of the assay is applicable, acetylated lysine substrates like Boc-Lys(Ac)-AMC are generally less efficient compared to substrates with longer chain acyl modifications, such as myristoylated peptides.

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol provides a general framework for measuring the activity of purified HDAC enzymes.

Materials:

-

HDAC enzyme (e.g., recombinant human HDAC1)

-

Boc-Lys(Ac)-AMC substrate

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin solution (e.g., 0.4 mg/mL in HDAC Assay Buffer)

-

HDAC inhibitor (e.g., Trichostatin A or SAHA for control)

-

DMSO

-

Black, flat-bottom 96-well plate

Protocol:

-

Prepare Substrate Stock Solution: Dissolve Boc-Lys(Ac)-AMC in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C.

-

Prepare Working Solutions:

-

Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 4.5 nM for HDAC1).

-

Dilute the Boc-Lys(Ac)-AMC stock solution in HDAC Assay Buffer to the desired working concentration. The final concentration in the assay can range from 10 µM to over 500 µM depending on the experimental goal (e.g., for Km determination).

-

-

Assay Setup:

-

To each well of the 96-well plate, add the diluted HDAC enzyme.

-

For negative control wells, add HDAC Assay Buffer instead of the enzyme.

-

For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) before adding the substrate.

-

-

Reaction Initiation: Start the reaction by adding the diluted Boc-Lys(Ac)-AMC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This incubation time may require optimization.

-

Development: Stop the HDAC reaction and initiate the development step by adding the trypsin solution to each well.

-

Development Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Cell-Based HDAC Activity Assay

This protocol allows for the measurement of HDAC activity within intact cells.

Materials:

-

Cells cultured in a 96-well plate

-

Boc-Lys(Ac)-AMC

-

Cell culture medium

-

HDAC Developer Solution (containing cell lysis buffer and trypsin)

-

HDAC inhibitor (for control)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and culture overnight.

-

Substrate Addition: Add Boc-Lys(Ac)-AMC directly to the cell culture medium to a final concentration of approximately 25 µM.

-

Incubation: Incubate the cells for 2-3 hours at 37°C in a CO₂ incubator.

-

Lysis and Development: Terminate the deacetylation reaction by adding the HDAC Developer Solution to each well. This solution lyses the cells and contains trypsin to cleave the deacetylated substrate.

-

Development Incubation: Incubate the plate at room temperature for about 15 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity as described in the in vitro protocol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro HDAC inhibitor screening assay using Boc-Lys(Ac)-AMC.

Conclusion

The Boc-Lys(Ac)-AMC substrate provides a reliable and sensitive tool for the study of HDAC enzymes. Its straightforward, two-step mechanism allows for robust activity measurements suitable for both basic research and high-throughput drug discovery. While its application to sirtuins is possible, researchers should consider the availability of more specific and efficient substrates for this class of enzymes. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Boc-Lys(Ac)-AMC in your research endeavors.

References

- 1. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Measuring HDAC Activity Using Boc-Lys(Ac)-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate Boc-Lys(Ac)-AMC for the measurement of histone deacetylase (HDAC) activity. It covers the core principles of the assay, detailed experimental protocols, and data interpretation, making it an essential resource for researchers in epigenetics and drug discovery.

Introduction to HDACs and Their Measurement

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][3] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention.[4]

Accurate measurement of HDAC activity is paramount for both basic research and the development of HDAC inhibitors (HDACis). Fluorogenic assays provide a sensitive and high-throughput-compatible method for this purpose. Boc-Lys(Ac)-AMC (Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin) is a widely used cell-permeable, fluorogenic substrate for assessing the activity of Class I and II HDACs.

Mechanism of the Boc-Lys(Ac)-AMC Assay

The measurement of HDAC activity using Boc-Lys(Ac)-AMC is typically a two-step enzymatic assay.

-

Deacetylation by HDAC: In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the Boc-Lys(Ac)-AMC substrate. This creates the deacetylated product, Boc-Lys-AMC.

-

Proteolytic Cleavage by Trypsin: The second step involves the addition of trypsin. Trypsin recognizes and cleaves the amide bond C-terminal to the lysine residue in the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

The intensity of the fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the amount of AMC released and thus to the HDAC activity.

References

Understanding Boc-Lys(Ac)-AMC Fluorescence: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent substrate Boc-Lys(Ac)-AMC, its mechanism of action, and its application in enzymatic assays for histone deacetylases (HDACs) and sirtuins (SIRTs). This document details the core principles of the fluorescence assay, provides structured data on the substrate's properties, and offers detailed experimental protocols for its use.

Core Principle: A Two-Step Enzymatic Cascade Leading to Fluorescence

Boc-Lys(Ac)-AMC (Nα-t-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin) is a fluorogenic substrate designed to measure the activity of class I, II, and IV histone deacetylases (HDACs) and class III NAD+-dependent deacetylases, known as sirtuins. The assay principle relies on a two-step enzymatic reaction that ultimately liberates the highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

In its native state, the fluorescence of the AMC group in Boc-Lys(Ac)-AMC is quenched. The assay unfolds as follows:

-

Deacetylation: In the presence of a deacetylase enzyme (HDAC or sirtuin), the acetyl group is removed from the ε-amino group of the lysine residue. This enzymatic reaction is the primary event of interest and is the rate-limiting step in the assay. For sirtuins, this step is critically dependent on the presence of the cofactor nicotinamide adenine dinucleotide (NAD+).

-

Proteolytic Cleavage: The deacetylated product, Boc-Lys-AMC, becomes a substrate for a developing enzyme, typically trypsin. Trypsin specifically cleaves the amide bond between the lysine and the AMC fluorophore.

-

Fluorescence Emission: The cleavage releases the free AMC molecule, which is highly fluorescent. The resulting fluorescence intensity is directly proportional to the amount of AMC released, and therefore, to the activity of the deacetylase enzyme.[1][2][3][4][5]

The fluorescence of free AMC can be measured using a fluorometer, with excitation and emission maxima typically in the ranges of 340–360 nm and 440–460 nm, respectively.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for Boc-Lys(Ac)-AMC and the resulting fluorophore are summarized in the tables below.

Table 1: Properties of Boc-Lys(Ac)-AMC

| Property | Value | Reference |

| Molecular Formula | C23H31N3O6 | |

| Molecular Weight | 445.5 g/mol | |

| Excitation Maximum | 340-360 nm | |

| Emission Maximum | 440-460 nm | |

| Storage Temperature | -20°C | |

| Common Solvents | DMSO, DMF, Ethanol |

Table 2: Typical Reagent Concentrations for In Vitro Deacetylase Assays

| Reagent | Typical Concentration Range | Notes |

| Boc-Lys(Ac)-AMC | 20 - 125 µM | Optimal concentration may vary depending on the enzyme and assay conditions. |

| HDAC/Sirtuin Enzyme | Nanomolar range (e.g., 1-100 nM) | Enzyme concentration should be optimized to ensure linear reaction kinetics. |

| NAD+ (for Sirtuin assays) | 100 µM - 3 mM | Essential cofactor for sirtuin activity. |

| Trypsin | 0.1 - 2 mg/mL | Used as the developing enzyme. |

| Trichostatin A (TSA) | 2 - 100 nM | A potent inhibitor of class I and II HDACs, often used as a control. |

Experimental Protocols

Below are detailed methodologies for performing in vitro deacetylase assays using Boc-Lys(Ac)-AMC with recombinant enzymes and in a cell-based format.

In Vitro HDAC Activity Assay Protocol

This protocol is designed for measuring the activity of purified or recombinant HDAC enzymes.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare a stock solution of Boc-Lys(Ac)-AMC in DMSO. Dilute to the desired final concentration in assay buffer.

-

Prepare a stock solution of the HDAC enzyme in assay buffer.

-

Prepare a developer solution containing trypsin in assay buffer. To stop the HDAC reaction, the developer solution can also include an HDAC inhibitor like Trichostatin A (TSA).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the HDAC enzyme solution.

-

To initiate the reaction, add the Boc-Lys(Ac)-AMC substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the deacetylation reaction and initiate the development step by adding the developer solution to each well.

-

Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate by trypsin.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

In Vitro Sirtuin Activity Assay Protocol (Modified HDAC Protocol)

This protocol is an adaptation of the HDAC assay for measuring the activity of sirtuins. The key modification is the inclusion of the essential cofactor NAD+.

-

Reagent Preparation:

-

Prepare a sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare a stock solution of NAD+ in assay buffer.

-

Prepare a stock solution of Boc-Lys(Ac)-AMC in DMSO. Dilute to the desired final concentration in assay buffer.

-

Prepare a stock solution of the sirtuin enzyme in assay buffer.

-

Prepare a developer solution containing trypsin in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the sirtuin enzyme solution.

-

Add the NAD+ solution to each well.

-

To initiate the reaction, add the Boc-Lys(Ac)-AMC substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the deacetylation reaction and initiate development by adding the developer solution.

-

Incubate at room temperature or 37°C for 15-30 minutes.

-

Measure the fluorescence intensity at Ex/Em = ~355 nm/~460 nm.

-

Cell-Based HDAC Activity Assay Protocol

This protocol allows for the measurement of intracellular HDAC activity. Boc-Lys(Ac)-AMC is cell-permeable, enabling its use in live cells.

-

Cell Culture:

-

Seed cells in a 96-well black, clear-bottom microplate and culture overnight.

-

-

Assay Procedure:

-

Remove the culture medium and treat the cells with the desired compounds (e.g., HDAC inhibitors) in fresh medium. Incubate for the desired treatment time.

-

Add Boc-Lys(Ac)-AMC to each well to a final concentration of approximately 25 µM.

-

Incubate the plate at 37°C in a CO2 incubator for 2-3 hours.

-

To terminate the reaction and lyse the cells, add a developer solution containing a lysis buffer and trypsin.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence intensity at Ex/Em = ~355 nm/~460 nm.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts described, the following diagrams illustrate the enzymatic cascade, the general experimental workflow, and the distinction between HDAC and sirtuin mechanisms.

Caption: Enzymatic cascade of Boc-Lys(Ac)-AMC deacetylation and subsequent fluorescence generation.

Caption: A generalized workflow for in vitro deacetylase assays using Boc-Lys(Ac)-AMC.

Caption: Comparison of the reaction mechanisms for HDACs and Sirtuins.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-Lys(Ac)-AMC: Chemical Properties, Structure, and Applications

This guide provides a comprehensive overview of the chemical and physical properties of Boc-Lys(Ac)-AMC, a widely used fluorogenic substrate for histone deacetylases (HDACs), including sirtuins. It details experimental protocols for its use in enzyme activity assays and contextualizes its application within relevant signaling pathways.

Chemical Properties and Structure

Boc-Lys(Ac)-AMC, formally known as N-[(1S)-5-(acetylamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]pentyl]-carbamic acid, 1,1-dimethylethyl ester, is a key reagent in epigenetic and metabolic research.[1] Its utility lies in its ability to be deacetylated by HDAC enzymes, which ultimately leads to the release of a fluorescent compound, 7-amino-4-methylcoumarin (AMC).[1][2]

Chemical Structure:

The structure of Boc-Lys(Ac)-AMC consists of an acetylated lysine residue that is protected at its alpha-amino group with a tert-butyloxycarbonyl (Boc) group and is linked to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Boc-Lys(Ac)-AMC.

| Property | Value |

| Molecular Formula | C₂₃H₃₁N₃O₆ |

| Molecular Weight | 445.5 g/mol |

| CAS Number | 233691-67-3 |

| Appearance | Crystalline solid |

| Purity | ≥96-98% |

| Excitation Wavelength | 340-360 nm |

| Emission Wavelength | 440-460 nm |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 3 mg/mL |

| Storage (Solid) | -20°C, protected from light and moisture. Stable for ≥ 4 years. |

| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month. |

Mechanism of Action in Fluorogenic Assays

The use of Boc-Lys(Ac)-AMC as a substrate in HDAC activity assays is based on a two-step enzymatic reaction that results in a quantifiable fluorescent signal.

-

Deacetylation: An HDAC enzyme, such as a sirtuin, removes the acetyl group from the lysine residue of Boc-Lys(Ac)-AMC. This reaction is dependent on cofactors like NAD⁺ for sirtuins.

-

Proteolytic Cleavage: A developing agent, typically trypsin, is added to the reaction. Trypsin specifically cleaves the amide bond C-terminal to the now deacetylated lysine residue, releasing the free fluorophore, 7-amino-4-methylcoumarin (AMC).

-

Fluorescence Detection: Free AMC is highly fluorescent, while the parent substrate is not. The increase in fluorescence, measured at an excitation of ~355 nm and an emission of ~460 nm, is directly proportional to the HDAC activity.

References

A Technical Guide to Boc-Lys(Ac)-AMC: A Fluorogenic Substrate for Histone Deacetylase Activity Assays

Boc-Lys(Ac)-AMC is a widely utilized fluorogenic substrate for the measurement of histone deacetylase (HDAC) and certain sirtuin (SIRT) activities. Its cell permeability allows for its application in both in vitro and cell-based assays, making it a valuable tool for researchers in drug discovery and epigenetics. This guide provides an in-depth overview of its suppliers, experimental protocols, and the underlying assay principles.

Product Information: Suppliers and Catalog Numbers

For researchers looking to procure Boc-Lys(Ac)-AMC, several reputable suppliers offer this reagent. The following table summarizes some of the key suppliers and their corresponding catalog numbers for easy reference.

| Supplier | Catalog Number |

| MedChemExpress | HY-138159[1] |

| RayBiotech | 331-12018-2[2] |

| Cayman Chemical | 29682 |

| Bachem | 4033972 |

Experimental Principles and Workflow

The use of Boc-Lys(Ac)-AMC in measuring HDAC activity is based on a two-step enzymatic reaction.[3] First, an HDAC enzyme removes the acetyl group from the lysine residue of the substrate. In the second step, a developing agent, typically trypsin, cleaves the deacetylated product, releasing the highly fluorescent molecule 7-Amino-4-methylcoumarin (AMC).[3] The intensity of the fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC activity.

Experimental Protocols

The following are detailed methodologies for performing HDAC activity assays using Boc-Lys(Ac)-AMC. These protocols can be adapted based on specific experimental needs.

In Vitro HDAC Activity Assay

This protocol is suitable for measuring the activity of purified or recombinant HDAC enzymes.

Materials:

-

HDAC enzyme (e.g., HDAC1)

-

Boc-Lys(Ac)-AMC substrate

-

Assay Buffer (e.g., TBS, pH 7.4)

-

Trypsin solution (e.g., 1.7 mg/mL)

-

HDAC inhibitor (e.g., SAHA) for control experiments

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the HDAC enzyme to the desired concentration (e.g., 4.5 nM final concentration for HDAC1) in the assay buffer.

-

Substrate Preparation: Prepare a stock solution of Boc-Lys(Ac)-AMC in DMSO (e.g., 30 mM). Further dilute the stock solution to the desired working concentration in the assay buffer. For determining the Michaelis-Menten constant (KM), a serial dilution of the substrate is required.

-

Reaction Initiation: In a 96-well plate, add the diluted HDAC enzyme. To initiate the reaction, add the Boc-Lys(Ac)-AMC substrate solution. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., SAHA) for 15 minutes at room temperature before adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination and Development: Stop the deacetylation reaction by adding a solution containing trypsin. The addition of an HDAC inhibitor like SAHA (e.g., 5 µM) at this stage ensures that the HDAC activity is completely halted. Incubate for an additional 10-15 minutes at 37°C to allow for the cleavage of the deacetylated substrate and the release of AMC.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Cell-Based HDAC Activity Assay

This protocol allows for the measurement of HDAC activity within intact cells.

Materials:

-

Cultured cells seeded in a 96-well tissue culture plate

-

Boc-Lys(Ac)-AMC

-

Culture medium

-

HDAC Lysis/Developer Mixture (containing cell lysis buffer and trypsin)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 6 x 10^4 cells per well in 100 µL of medium and culture overnight.

-

Substrate Addition: Apply Boc-Lys(Ac)-AMC to the cell culture at a final concentration of 25 µM.

-

Incubation: Incubate the cells for 2-3 hours at 37°C in a 5% CO2 atmosphere.

-

Cell Lysis and Development: Terminate the reaction by adding 50 µL of the Lysis/Developer Solution to each well. This solution lyses the cells and allows trypsin to cleave the deacetylated substrate.

-

Final Incubation: Shake the plate for 1-2 minutes and then incubate for 15 minutes at room temperature or 37°C.

-

Fluorescence Measurement: Read the fluorescent signal using a microplate reader at an excitation of 355 nm and an emission of 460 nm.

Quantitative Data

The fluorogenic assay using Boc-Lys(Ac)-AMC allows for the determination of key enzymatic parameters, such as the Michaelis-Menten constant (KM) for the substrate and the half-maximal inhibitory concentration (IC50) for HDAC inhibitors.

| Parameter | Enzyme | Compound | Value |

| IC50 | HDAC1 | SAHA | 374 nM |

This data is crucial for characterizing enzyme-substrate interactions and for evaluating the potency of potential drug candidates. The assay has been shown to be effective for determining the inhibitory effects against various HDAC isoforms, including 1, 2, 3, and 6.

References

The Cell Permeability of Boc-Lys(Ac)-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of the fluorogenic substrate Boc-Lys(Ac)-AMC. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of its properties, mechanism of action, and methods for assessing its cellular uptake. Boc-Lys(Ac)-AMC is widely utilized as a substrate for Class I and II histone deacetylases (HDACs) and is noted for its cell-permeable nature, making it suitable for live-cell assays.

Physicochemical and Fluorometric Properties

Boc-Lys(Ac)-AMC, or Nα-tert-Butoxycarbonyl-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, is a synthetic peptide derivative that becomes fluorescent upon enzymatic cleavage. Its chemical structure is designed to facilitate its entry into cells and subsequent interaction with intracellular enzymes.

| Property | Value | Source |

| Molecular Formula | C23H31N3O6 | [1][2] |

| Molecular Weight | 445.5 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Excitation Maximum | 340-360 nm | |

| Emission Maximum | 440-460 nm | |

| Solubility | DMSO: 25 mg/mL, DMF: 30 mg/mL, Ethanol: 3 mg/mL |

Mechanism of Cellular Uptake and Enzymatic Action

The cell permeability of Boc-Lys(Ac)-AMC is a key feature for its application in cellular assays. While the precise mechanism of its transport across the plasma membrane is not extensively documented, it is presumed to occur via passive diffusion, facilitated by its physicochemical properties. Once inside the cell, the substrate is deacetylated by HDAC enzymes. The resulting product, Boc-Lys-AMC, is then cleaved by intracellular proteases (or trypsin in a two-step assay), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescence is directly proportional to the HDAC activity.

Cellular uptake and enzymatic processing of Boc-Lys(Ac)-AMC.

Factors Influencing Cell Permeability

The efficiency of Boc-Lys(Ac)-AMC cellular uptake can be influenced by several factors. Understanding these can help in optimizing experimental conditions.

-

Physicochemical Properties of the Substrate : The lipophilicity imparted by the Boc (tert-butoxycarbonyl) group and the overall neutral charge of the molecule at physiological pH are thought to be key drivers for its passive diffusion across the lipid bilayer.

-

Cell Type and Membrane Composition : The lipid and protein composition of the cell membrane can vary between cell types, potentially leading to different uptake efficiencies.

-

Experimental Conditions : Factors such as temperature, pH, and the presence of organic solvents can affect membrane fluidity and integrity, thereby influencing substrate permeability.

Factors influencing the cell permeability of Boc-Lys(Ac)-AMC.

Experimental Protocol for Assessing Cellular HDAC Activity

This protocol provides a guideline for a tissue culture-based HDAC assay using Boc-Lys(Ac)-AMC. It should be adapted based on the specific cell line and experimental objectives.

Materials:

-

Boc-Lys(Ac)-AMC substrate

-

Cell culture medium

-

96-well tissue culture plates (clear bottom, black or white walls recommended for fluorescence)

-

HDAC developer solution (containing cell lysis buffer and trypsin)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding : Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 6 x 10^4 cells per well in 100 µL of medium). Culture overnight at 37°C in a 5% CO2 atmosphere.

-

Substrate Addition : Prepare a working solution of Boc-Lys(Ac)-AMC in cell culture medium. A final concentration of 25 µM is often recommended, but this should be optimized. Remove the old medium from the cells and add the medium containing the substrate.

-

Incubation : Incubate the plate for 2-3 hours at 37°C in a 5% CO2 atmosphere. This allows for substrate uptake and deacetylation.

-

Reaction Termination and Development : Terminate the deacetylation reaction by adding the HDAC developer solution, which lyses the cells and contains trypsin to cleave the deacetylated substrate.

-

Development Incubation : Incubate the plate for 15 minutes at room temperature to allow for the cleavage of Boc-Lys-AMC and the release of fluorescent AMC.

-

Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Workflow for a cell-based HDAC assay using Boc-Lys(Ac)-AMC.

Quantitative Assessment of Cell Permeability

Potential Methodologies:

-

Fluorescence Microscopy : Live-cell imaging can qualitatively assess the uptake and subcellular localization of the substrate over time.

-

Flow Cytometry : This technique can provide a quantitative measure of the average fluorescence per cell in a population after incubation with the substrate.

-

Fluorescence Spectroscopy of Cell Lysates : By lysing the cells after incubation and measuring the fluorescence of the internalized substrate, one can quantify the amount of uptake. Care must be taken to account for potential fluorescence quenching or enhancement effects within the cellular environment.

-

Fluorescence Correlation Spectroscopy (FCS) : A more advanced technique that can measure the concentration and diffusion of fluorescent molecules in a small volume, offering precise quantification of intracellular substrate levels.

Conclusion

Boc-Lys(Ac)-AMC is a valuable tool for measuring intracellular HDAC activity due to its cell-permeable nature. While the exact transport mechanism is not fully elucidated, its physicochemical properties are conducive to passive diffusion across the cell membrane. The provided protocols and diagrams offer a framework for utilizing this substrate and understanding the factors that may influence its efficacy in live-cell assays. For researchers requiring precise uptake kinetics, further quantitative studies using advanced fluorescence techniques are recommended.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of the Boc-Lys(Ac)-AMC Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the Boc-Lys(Ac)-AMC fluorogenic substrate and its application in studying enzyme activity, particularly histone deacetylases (HDACs) and sirtuins. This document details the core principles of the assay, experimental protocols, and the relevant signaling pathways.

Introduction

Boc-Lys(Ac)-AMC is a fluorogenic substrate used to measure the activity of enzymes that deacetylate lysine residues. The substrate itself is non-fluorescent. Enzymatic removal of the acetyl group from the lysine residue by an HDAC or sirtuin allows for subsequent cleavage by a developing enzyme, typically trypsin. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the enzyme activity.

Spectral Properties of the Liberated AMC Fluorophore

The key to this assay is the significant change in fluorescence upon enzymatic activity. The intact Boc-Lys(Ac)-AMC substrate exhibits minimal fluorescence due to quenching effects. Upon enzymatic deacetylation and subsequent proteolytic cleavage, the liberated 7-amino-4-methylcoumarin (AMC) becomes highly fluorescent.

The spectral properties of the free AMC fluorophore are crucial for accurate measurement. While the exact values can vary slightly depending on the solvent and pH, the generally accepted excitation and emission maxima are in the ranges listed below.

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | 340 - 360 |

| Emission Maximum (λem) | 440 - 460 |

Note: These values represent a consensus from multiple sources. For precise measurements, it is recommended to determine the optimal excitation and emission wavelengths using your specific instrumentation and buffer conditions.

Quantitative Data for 7-Amino-4-methylcoumarin (AMC)

Accurate quantification of enzyme activity requires knowledge of the molar extinction coefficient and quantum yield of the liberated AMC fluorophore. These parameters are essential for converting relative fluorescence units (RFUs) to the concentration of the product formed.

| Parameter | Value | Conditions |

| Molar Extinction Coefficient (ε) | Approximately 18,000 M⁻¹cm⁻¹ | At ~350 nm in aqueous buffer |

| Fluorescence Quantum Yield (Φ) | ~0.5 - 0.9 | Dependent on solvent and pH |

Note: The quantum yield of AMC is sensitive to its environment. The provided range reflects values reported for similar aminocoumarins in various solvents. It is advisable to use a calibrated AMC standard curve for the most accurate quantification in your specific assay conditions.

Experimental Protocols

The following protocols provide a general framework for using Boc-Lys(Ac)-AMC to measure HDAC/sirtuin activity. These should be optimized for your specific enzyme and experimental setup.

In Vitro Histone Deacetylase (HDAC) Activity Assay

This two-step assay is commonly used to measure the activity of purified HDAC enzymes.

Materials:

-

Purified HDAC enzyme

-

Boc-Lys(Ac)-AMC substrate

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin solution (e.g., 2 mg/mL in assay buffer)

-

HDAC inhibitor (for control, e.g., Trichostatin A)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the purified HDAC enzyme in HDAC Assay Buffer.

-

Add the Boc-Lys(Ac)-AMC substrate to the reaction mixture. A typical starting concentration is 10-50 µM.

-

Include a no-enzyme control (substrate only) to measure background fluorescence.

-

Include a positive control with a known HDAC inhibitor to confirm assay specificity.

-

Incubate the plate at 37°C for a set period (e.g., 60 minutes). The optimal incubation time should be determined empirically.

-

-

Development Step:

-

To stop the HDAC reaction and initiate the development step, add the trypsin solution to each well.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for the complete cleavage of the deacetylated substrate and release of AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Plot the fluorescence intensity against the enzyme concentration or inhibitor concentration.

-

To determine the specific activity, a standard curve of free AMC should be generated to convert relative fluorescence units (RFUs) to the molar amount of product formed.

-

Cell-Based HDAC Activity Assay

This protocol can be used to measure HDAC activity in cell lysates.

Materials:

-

Cultured cells

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5% NP-40, with protease inhibitors)

-

Boc-Lys(Ac)-AMC substrate

-

Trypsin solution

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction and Development:

-

In a 96-well plate, add a defined amount of cell lysate to each well.

-

Add the Boc-Lys(Ac)-AMC substrate.

-

Incubate at 37°C for the desired time.

-

Add trypsin solution to each well to stop the reaction and cleave the deacetylated substrate.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Fluorescence Measurement and Analysis:

-

Measure the fluorescence as described in the in vitro protocol.

-

Normalize the fluorescence signal to the protein concentration of the lysate.

-

Signaling Pathways and Experimental Workflow

Histone Deacetylase (HDAC) and Sirtuin Signaling

HDACs and sirtuins are key regulators of gene expression and other cellular processes through the removal of acetyl groups from histone and non-histone proteins. The activity of these enzymes is often dysregulated in diseases such as cancer, making them important therapeutic targets. The Boc-Lys(Ac)-AMC assay provides a valuable tool to screen for inhibitors of these enzymes.

The following diagram illustrates the general mechanism of action of HDACs and sirtuins and the principle of the Boc-Lys(Ac)-AMC assay.

Caption: General mechanism of HDAC/Sirtuin action and the Boc-Lys(Ac)-AMC assay principle.

Experimental Workflow for HDAC Activity Assay

The following diagram outlines the key steps in a typical in vitro HDAC activity assay using Boc-Lys(Ac)-AMC.

In-Depth Technical Guide to Boc-Lys(Ac)-AMC: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for the fluorogenic histone deacetylase (HDAC) substrate, Boc-Lys(Ac)-AMC. Understanding these parameters is critical for ensuring the accuracy and reproducibility of experimental results in HDAC activity assays and inhibitor screening.

Core Properties and Handling

Boc-Lys(Ac)-AMC, or Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin, is a widely used substrate for Class I and II HDAC enzymes. Its utility lies in the fluorogenic nature of its cleavage product, 7-amino-4-methylcoumarin (AMC), which allows for sensitive and continuous monitoring of enzyme activity.

Chemical Structure

Caption: Chemical structure of Boc-Lys(Ac)-AMC.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data regarding the solubility and stability of Boc-Lys(Ac)-AMC.

Table 1: Solubility Data

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥16.2 mg/mL[1], 25 mg/mL[2], 100 mg/mL | Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic.[3] Ultrasonic agitation may be required to fully dissolve the compound.[3] |

| Dimethylformamide (DMF) | 30 mg/mL[2] | |

| Ethanol | 3 mg/mL |

Table 2: Stability and Storage Recommendations

| Form | Storage Temperature | Duration | Notes |

| Solid (Lyophilized Powder) | -20°C | ≥ 4 years | Store in a desiccated environment, protected from light. |

| Room Temperature | Short-term | Stable for a few days during shipping. | |

| Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from moisture and light. |

| -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol for Preparation of Stock Solution

To ensure the stability and longevity of Boc-Lys(Ac)-AMC, proper preparation of stock solutions is crucial.

-

Reagent Handling: Allow the lyophilized Boc-Lys(Ac)-AMC powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

-

Solvent Selection: Use anhydrous, high-purity DMSO for the preparation of the primary stock solution.

-

Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM). If necessary, use an ultrasonic bath to facilitate complete dissolution.

-

Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

General Protocol for Assessing Substrate Stability

This protocol provides a framework for researchers to assess the stability of Boc-Lys(Ac)-AMC under their specific experimental conditions (e.g., different buffers, pH).

Caption: Experimental workflow for assessing substrate stability.

-

Preparation: Prepare a solution of Boc-Lys(Ac)-AMC in the buffer system of interest at a known concentration.

-

Incubation: Aliquot the solution and incubate under the desired experimental conditions (e.g., temperature, pH, light exposure). Include a control sample stored under optimal conditions (-80°C in DMSO).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately stop any potential degradation, for example, by flash-freezing in liquid nitrogen.

-

Analysis:

-

Chromatographic Analysis: The most robust method is to analyze the integrity of the substrate using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. This will allow for the quantification of the parent compound and the appearance of any degradation products.

-

Fluorometric Analysis: Measure the background fluorescence of the incubated substrate solution (Excitation: ~355-360 nm, Emission: ~460 nm). An increase in background fluorescence over time may indicate spontaneous hydrolysis of the AMC moiety.

-

-

Data Interpretation: Plot the percentage of remaining intact Boc-Lys(Ac)-AMC against time to determine the degradation kinetics.

Potential Degradation Pathways

While specific degradation pathways for Boc-Lys(Ac)-AMC have not been extensively published, potential routes of degradation can be inferred based on the chemical nature of its components: the Boc protecting group, the peptide bond, and the coumarin ring.

Caption: Potential degradation pathways for Boc-Lys(Ac)-AMC.

-

Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. Exposure to low pH buffers could lead to its removal.

-

Peptide Bond Hydrolysis: The amide bond linking the lysine residue to the AMC fluorophore can be susceptible to hydrolysis, especially at extreme pH values or in the presence of contaminating proteases.

-

Coumarin Ring Opening: The lactone ring of the coumarin moiety can undergo hydrolysis under basic conditions, leading to a loss of fluorescence.

-

Photodegradation: Coumarin and its derivatives can be sensitive to UV light. Prolonged exposure to light, especially of high intensity, should be avoided.

Best Practices for Ensuring Stability and Reliable Results

-

Aliquoting is Key: Always aliquot stock solutions to minimize the number of freeze-thaw cycles, which can accelerate degradation.

-

Protect from Light: Store both solid compound and solutions in light-protected tubes or vials. When in use, minimize exposure to ambient and excitation light sources.

-

Use High-Quality Solvents: For stock solutions, use anhydrous, high-purity DMSO to prevent hydrolysis.

-

Buffer Considerations: Be mindful of the pH of your assay buffer. While most HDAC assays are performed at a physiological pH (around 7.4-8.0), prolonged incubation in buffers with pH values outside the neutral range may affect substrate stability.

-

Control Experiments: Always include appropriate controls in your experiments. A "substrate only" control (without enzyme) is essential to monitor for any spontaneous degradation or background fluorescence changes under your assay conditions.

By adhering to these guidelines, researchers can ensure the integrity of their Boc-Lys(Ac)-AMC substrate, leading to more accurate and reproducible data in their drug discovery and enzyme characterization efforts.

References

An In-depth Technical Guide to the Safe Handling and Application of Boc-Lys(Ac)-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Boc-Lys(Ac)-AMC (N-α-t-Boc-N-ε-acetyl-L-lysine 7-amido-4-methylcoumarin), a widely utilized fluorogenic substrate in epigenetic research. It details critical safety and handling procedures, presents its physicochemical properties, and outlines its application in enzymatic assays, particularly for histone deacetylases (HDACs).

Safety and Handling

While specific handling protocols should always be guided by the Safety Data Sheet (SDS) provided by the supplier, the following are general safety and handling recommendations for Boc-Lys(Ac)-AMC.

1.1 Personal Protective Equipment (PPE)

When handling Boc-Lys(Ac)-AMC, it is imperative to use standard laboratory PPE to minimize exposure. This includes:

-

Gloves: Chemical-resistant gloves should be worn at all times.

-

Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

-

Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.

1.2 Storage and Stability

Proper storage is crucial to maintain the integrity and stability of Boc-Lys(Ac)-AMC.

-

Long-term Storage: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1][2][3][4] Some suppliers indicate stability for at least four years under these conditions.[5]

-

Short-term Storage: Lyophilized peptides are generally stable at room temperature for several days to weeks.

-

Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

Light and Moisture: Protect the compound from intense light and moisture.

1.3 Handling Procedures

-

Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of the powder.

-

Weighing: Lyophilized peptides can be volatile and hygroscopic. Exercise caution when weighing the powder.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Physicochemical Properties and Specifications

The key properties of Boc-Lys(Ac)-AMC are summarized in the table below, providing researchers with essential information for experimental design.

| Property | Value |

| CAS Number | 233691-67-3 |

| Molecular Formula | C₂₃H₃₁N₃O₆ |

| Molecular Weight | 445.5 g/mol |

| Purity | Typically ≥98% or >96% |

| Appearance | Crystalline solid |

| Solubility | DMSO: ≥16.2 mg/mL (up to 25 mg/mL reported)DMF: 30 mg/mLEthanol: 3 mg/mL |

| Fluorescence Properties | Excitation: 340-360 nmEmission: 440-460 nm |

Principle of Action in Enzymatic Assays

Boc-Lys(Ac)-AMC is a fluorogenic substrate primarily used to measure the activity of Class I and II histone deacetylases (HDACs). The underlying principle is a two-step enzymatic reaction that results in the release of a fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

The workflow for a typical HDAC activity assay using Boc-Lys(Ac)-AMC is illustrated below.

Experimental Protocols

The following sections provide detailed methodologies for utilizing Boc-Lys(Ac)-AMC in common experimental setups. These protocols are intended as guidelines and may require optimization based on specific experimental conditions.

4.1 Preparation of Stock and Working Solutions

Proper preparation of reagents is critical for reproducible results.

| Reagent | Preparation Protocol |

| Substrate Stock Solution | Prepare a 30 mM stock solution by dissolving 50 mg of Boc-Lys(Ac)-AMC in 3.7 mL of DMSO. Aliquot and store at -20°C or -80°C. |

| Substrate Working Solution | Dilute the 30 mM stock solution to a working concentration, for example, 1 mM in an appropriate assay buffer like TBS (pH 7.4). Further dilutions are made in the final assay volume. |

| HDAC Inhibitor (e.g., SAHA) | Prepare a 100 mM stock solution of SAHA in DMSO. |

| Trypsin Solution | Prepare a 50 mg/mL stock solution of trypsin in TBS (pH 7.4). |

4.2 In Vitro HDAC Activity Assay

This protocol is adapted from established methods for measuring the activity of purified or recombinant HDAC enzymes.

-

Reaction Setup: In a 96-well plate, combine the HDAC enzyme (e.g., 4.5 nM final concentration of HDAC1) with varying concentrations of Boc-Lys(Ac)-AMC (e.g., a serial dilution starting from 512 µM). Include appropriate controls (no enzyme, no substrate).

-

Incubation: Incubate the reaction mixture for 60 minutes at 30°C or 37°C.

-

Reaction Termination and Development: Stop the reaction by adding an HDAC inhibitor like SAHA (e.g., 5 µM final concentration) and trypsin (e.g., 1.7 mg/mL final concentration).

-

Development Incubation: Incubate for an additional 15 minutes at room temperature or 37°C to allow for the cleavage of the deacetylated substrate by trypsin.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

4.3 Cell-Based HDAC Activity Assay

This protocol provides a general framework for measuring HDAC activity in whole cells.

-

Cell Seeding: Seed cells (e.g., 6 x 10⁴ cells per well) in a 96-well tissue culture plate and culture overnight.

-

Substrate Addition: Add cell-permeable Boc-Lys(Ac)-AMC to the cell culture medium to a final concentration of approximately 25 µM.

-

Incubation: Incubate the cells for 2-3 hours at 37°C in a 5% CO₂ atmosphere.

-

Cell Lysis and Development: Terminate the deacetylation reaction by adding an HDAC developer solution, which typically contains a cell lysis buffer and trypsin.

-

Development Incubation: Incubate for 15 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence of the released AMC at an excitation of ~355 nm and an emission of ~460 nm.

The logical flow for a cell-based HDAC assay is depicted below.

Concluding Remarks

Boc-Lys(Ac)-AMC is a robust and sensitive substrate for the measurement of HDAC activity in both biochemical and cell-based formats. Adherence to proper safety, handling, and storage protocols is essential for ensuring the integrity of the compound and the safety of laboratory personnel. The experimental protocols provided herein serve as a foundation for the development of specific assays tailored to individual research needs. Optimization of enzyme and substrate concentrations, as well as incubation times, may be necessary to achieve optimal results.

References

Methodological & Application

Application Notes and Protocols for Boc-Lys(Ac)-AMC in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(Ac)-AMC is a valuable tool for measuring the activity of certain histone deacetylases (HDACs) and sirtuins (SIRTs) within cellular contexts. As a cell-permeable, fluorogenic substrate, it allows for the quantification of enzyme activity, making it highly suitable for inhibitor screening and studying the regulation of these important epigenetic modifiers. This document provides detailed application notes and a standard protocol for the use of Boc-Lys(Ac)-AMC in cell-based assays.

Principle of the Assay

The Boc-Lys(Ac)-AMC assay is a two-step enzymatic process.[1][2][3] First, the cell-permeable Boc-Lys(Ac)-AMC enters live cells and is deacetylated by intracellular class I and IIb HDACs, as well as certain sirtuins (NAD+-dependent class III deacetylases).[4] The removal of the acetyl group from the lysine residue is the primary enzymatic reaction of interest.

In the second step, a "developer" solution containing trypsin is added to the cells. Trypsin specifically cleaves the deacetylated product, Boc-Lys-AMC, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence intensity, measured at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC/sirtuin activity within the cells.

Applications

-

High-Throughput Screening (HTS) for HDAC/SIRT Inhibitors: The assay's format is amenable to multi-well plates, making it ideal for screening large compound libraries for potential inhibitors of class I and IIb HDACs.

-

Cell-Based Enzyme Activity Measurement: It allows for the quantification of endogenous deacetylase activity within intact cells, providing a more biologically relevant context than assays using purified enzymes.

-

Pharmacodynamic (PD) Studies: Researchers can use this assay to determine if a drug candidate engages and inhibits its target HDAC/SIRT enzyme in a cellular environment.

Limitations in Real-Time Live-Cell Imaging

It is important to note that the standard Boc-Lys(Ac)-AMC assay is an endpoint measurement that requires cell lysis by the developer solution. The necessity of trypsin for signal generation makes this specific substrate unsuitable for continuous, real-time monitoring of enzyme activity in living cells. For real-time analysis, alternative approaches such as bioluminescent assays (e.g., HDAC-Glo™) or specialized single-step fluorescent probes are recommended.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of Boc-Lys(Ac)-AMC

| Property | Value |

| Molecular Formula | C₂₃H₃₁N₃O₆ |

| Molecular Weight | 445.5 g/mol |

| Excitation Maximum | 340-360 nm |

| Emission Maximum | 440-460 nm |

| Solubility | DMSO (~25 mg/mL), DMF (~30 mg/mL) |

| Storage Conditions | -20°C, protect from light |

Table 2: Enzyme Specificity and Kinetic Parameters

| Enzyme Class/Isoform | Substrate for | Km Value (for HDAC1) | IC₅₀ of SAHA (against HDAC1) |

| Class I HDACs | HDAC1, HDAC2, HDAC3 | 58.89 µM | 374 nM |

| Class IIb HDACs | HDAC6 | Not determined | Not applicable |

| Sirtuins (Class III) | SIRT1, SIRT2, SIRT3 | Not determined | Not applicable |

Data from in vitro assays with recombinant enzymes.

Experimental Protocols

In-Cell Endpoint Assay for HDAC/SIRT Activity

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

-

Boc-Lys(Ac)-AMC

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Cultured cells of interest

-

Appropriate cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

HDAC Developer solution (containing cell lysis buffer and trypsin)

-

Multi-well plate reader with fluorescence detection capabilities

-

White or black clear-bottom 96-well cell culture plates

Reagent Preparation:

-

Boc-Lys(Ac)-AMC Stock Solution (10 mM): Dissolve the required amount of Boc-Lys(Ac)-AMC in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C, protected from light.

-

Working Substrate Solution (e.g., 2X concentration): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 25 µM in the well, prepare a 50 µM working solution.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment (for inhibitor studies): If screening for inhibitors, remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 1-4 hours).

-

Substrate Addition: Add the prepared working substrate solution (e.g., 2X Boc-Lys(Ac)-AMC) to each well, doubling the volume. Mix gently by tapping the plate.

-

Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator. This incubation time may need to be optimized depending on the cell type and endogenous enzyme activity.

-

Development: Add the HDAC Developer solution to each well as per the manufacturer's instructions. This solution will lyse the cells and allow trypsin to cleave the deacetylated substrate.

-

Final Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~355 nm and emission set to ~460 nm.

Controls:

-

Negative Control (No Enzyme): A well containing medium and substrate, but no cells. This helps to determine the background fluorescence.

-

Positive Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) to measure maximum enzyme activity.

-

Inhibitor Control: Cells treated with a known HDAC/SIRT inhibitor (e.g., Trichostatin A or SAHA) to determine the level of inhibition.

Visualizations

References

Application Notes and Protocols for HDAC1 Assay Using Boc-Lys(Ac)-AMC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Boc-Lys(Ac)-AMC, a fluorogenic substrate, in histone deacetylase 1 (HDAC1) assays. These guidelines are intended to assist in the accurate determination of HDAC1 activity and for the screening of potential inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] The dysregulation of HDAC activity has been implicated in various diseases, including cancer, making them a significant target for drug discovery.[1] The fluorogenic substrate Boc-Lys(Ac)-AMC is a valuable tool for studying HDAC activity. The assay principle is a two-step enzymatic reaction. First, HDAC1 deacetylates the ε-acetylated lysine moiety of Boc-Lys(Ac)-AMC. In the second step, the deacetylated product is cleaved by trypsin, which releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[1][2] The resulting fluorescence is directly proportional to the HDAC1 activity.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Boc-Lys(Ac)-AMC in HDAC1 assays, derived from experimental findings.

Table 1: Michaelis-Menten Constant (Km) for HDAC1

| Substrate | Enzyme | Km (µM) | Notes |

| Boc-Lys(Ac)-AMC | HDAC1 | 58.89 | Determined using a range of substrate concentrations with 4.5 nM HDAC1. |

Table 2: Recommended Boc-Lys(Ac)-AMC Concentrations for Different Assays

| Assay Type | Recommended Concentration (µM) | Notes |

| Km Determination | Varies (e.g., serial dilution from 512 µM) | A range of concentrations is necessary to accurately determine the Michaelis-Menten constant. |

| Inhibitor Screening (IC50) | 10 - 20 | Substrate concentration should ideally be at or below the Km value for competitive inhibitor studies. A concentration of 20 µM was used with a serial dilution of the inhibitor SAHA. |

| Cell-Based Assays | 25 | For assays involving cultured cells, a concentration of 25 µM has been suggested. |

Experimental Protocols

Protocol 1: In Vitro HDAC1 Activity Assay and Km Determination

This protocol is designed for the determination of HDAC1 enzymatic activity and its Michaelis-Menten constant (Km) for the Boc-Lys(Ac)-AMC substrate.

Materials:

-

Recombinant Human HDAC1 (e.g., BPS Bioscience)

-

Boc-Lys(Ac)-AMC (e.g., Bachem)

-

Trypsin from bovine pancreas (e.g., Sigma)

-

HDAC Assay Buffer (e.g., FB188 buffer: 15 mM Tris-HCl pH 8.0, 50 mM KH₂PO₄/K₂HPO₄, 250 mM NaCl, 250 µM EDTA, and 0.001 % Pluronic F-68)

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well half area microplates (e.g., Greiner Bio-One)

-

Fluorescence microplate reader with excitation at 340-360 nm and emission at 440-460 nm

Stock Solutions:

-

HDAC1 Stock: Prepare a stock solution of HDAC1 in a suitable buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 4.5 nM).

-

Boc-Lys(Ac)-AMC Stock (30 mM): Dissolve 50 mg of Boc-Lys(Ac)-AMC in 3.7 mL of DMSO.

-

Trypsin Stock (50 mg/mL): Dissolve 100 mg of trypsin in 2 mL of Tris-buffered saline (TBS), pH 7.4.

Procedure:

-

Prepare Substrate Dilutions: Perform a serial 1:2 dilution of the Boc-Lys(Ac)-AMC stock solution in HDAC Assay Buffer to create a range of working concentrations. For Km determination, an initial substrate concentration of 512 µM can be used for the serial dilution.

-

Enzyme Reaction:

-

Add HDAC1 to the wells of a black 96-well plate to a final concentration of 4.5 nM.

-

Add the various dilutions of Boc-Lys(Ac)-AMC to the wells containing the enzyme.

-

The total reaction volume should be consistent across all wells.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Development:

-

To stop the HDAC1 reaction and initiate the development step, add a solution containing trypsin to a final concentration of 1.7 mg/mL. It is also recommended to add a known HDAC inhibitor like SAHA (final concentration 5 µM) to ensure the HDAC1 reaction is completely halted.

-

Incubate at room temperature for 15 minutes.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 340 nm and emission at approximately 460 nm.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km value.

Protocol 2: HDAC1 Inhibitor Screening (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against HDAC1.

Materials:

-

Same as Protocol 1

-

HDAC inhibitor of interest (e.g., SAHA)

Procedure:

-

Prepare Inhibitor Dilutions: Perform a serial 1:3 dilution of the inhibitor stock solution in HDAC Assay Buffer.

-

Pre-incubation with Inhibitor:

-

Add HDAC1 to the wells of a black 96-well plate to a final concentration of 4.5 nM.

-

Add the various dilutions of the inhibitor to the wells containing the enzyme.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzyme Reaction:

-

Add Boc-Lys(Ac)-AMC to all wells to a final concentration of 20 µM.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Development:

-

Add a solution containing trypsin to a final concentration of 1.7 mg/mL and SAHA to a final concentration of 5 µM to stop the reaction and develop the signal.

-

Incubate at room temperature for 15 minutes.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em = 340/460 nm).

-

Data Analysis: Plot the percentage of HDAC1 inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Caption: Workflow for a typical in vitro HDAC1 inhibitor screening assay.

Caption: Signaling pathway of the fluorogenic HDAC1 assay.

References

In Vitro HDAC Assay Using Boc-Lys(Ac)-AMC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing an in vitro Histone Deacetylase (HDAC) activity assay using the fluorogenic substrate Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin (Boc-Lys(Ac)-AMC).

Introduction

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins. This deacetylation plays a crucial role in regulating chromatin structure and gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs significant targets for drug discovery.

The Boc-Lys(Ac)-AMC assay is a sensitive and reliable method for measuring the activity of class I and II HDACs and for screening potential inhibitors.[1] The assay is based on a two-step enzymatic reaction that results in the generation of a fluorescent signal directly proportional to HDAC activity.[2][3]

Assay Principle

The assay relies on the fluorogenic substrate Boc-Lys(Ac)-AMC. The acetylated lysine residue mimics the natural substrate of HDACs. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched in the substrate form. The reaction proceeds in two steps:

-

Deacetylation: In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue of Boc-Lys(Ac)-AMC, yielding Boc-Lys-AMC.

-

Developer Reaction: A developing solution, typically containing trypsin, is added. Trypsin specifically cleaves the deacetylated substrate (Boc-Lys-AMC) at the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[4][5]

The fluorescence of the liberated AMC is measured using a fluorometer with excitation at approximately 340-360 nm and emission at 440-460 nm. The intensity of the fluorescence is directly proportional to the amount of deacetylated substrate, and thus to the HDAC enzymatic activity.

Figure 1. Two-step enzymatic reaction of the Boc-Lys(Ac)-AMC HDAC assay.

Materials and Reagents

-

HDAC Source: Purified recombinant HDAC enzyme or nuclear/cell extracts.

-

Substrate: Boc-Lys(Ac)-AMC (CAS: 233691-67-3).

-

Developer: Trypsin from bovine pancreas.

-

Inhibitor (Control): Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA).

-

Assay Buffer: e.g., 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors.

-

Equipment:

-

Black 96-well or 384-well microplates (low fluorescence background).

-

Fluorescence microplate reader capable of excitation at 355 nm and emission at 460 nm.

-

Multichannel pipettes.

-

Incubator (37°C or 30°C).

-

Experimental Protocols

Preparation of Stock and Working Solutions

Proper preparation of reagents is critical for assay success. It is recommended to prepare fresh working solutions from stock solutions on the day of the experiment.

| Reagent | Stock Concentration | Solvent | Working Concentration | Diluent |

| Boc-Lys(Ac)-AMC | 30 mM | DMSO | 200 µM | Assay Buffer |

| HDAC Enzyme | (Varies by source) | Storage Buffer | 2-5 ng/µL (typical) | Assay Buffer |

| Trypsin | 50 mg/mL | Assay Buffer | 2 mg/mL | Assay Buffer |

| Trichostatin A (TSA) | 1 mM | DMSO | 2 µM (as stop solution) | Assay Buffer |

Note: The final concentration of DMSO in the assay should be kept low (<1%) as it can inhibit HDAC activity.

Protocol for HDAC Inhibitor Screening (96-well plate format)

This protocol is designed to determine the IC₅₀ value of a test compound.

-

Compound Preparation: Prepare serial dilutions of the test compound (inhibitor) in Assay Buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO in buffer) and a "no enzyme" background control.

-

Assay Plate Setup:

-

Add 25 µL of Assay Buffer to background control wells.

-

Add 25 µL of HDAC enzyme working solution to all other wells.

-

Add 25 µL of the serially diluted test compound or vehicle control to the appropriate wells.

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the Boc-Lys(Ac)-AMC working solution to all wells to start the reaction. The final volume should be 100 µL.

-

Incubation: Incubate the plate at 37°C for 60 minutes. This time can be optimized based on enzyme activity.

-

Reaction Termination (Developer Step): Add 50 µL of the Developer/Stop Solution (e.g., 2 mg/mL Trypsin containing 2 µM TSA) to all wells. The TSA stops the HDAC reaction, while the trypsin cleaves the deacetylated substrate.

-

Development: Incubate the plate at room temperature for 15-30 minutes to allow for the release of AMC.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader (Excitation: 355 nm, Emission: 460 nm).

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Histone Deacetylase Assay Kit, Fluorometric(ヒストン脱アセチル化アッセイキット、蛍光定量) sufficient for 100 assays (96 well plates) | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

Application Notes and Protocols for High-Throughput Screening with Boc-Lys(Ac)-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(Ac)-AMC is a specialized fluorogenic substrate widely employed in high-throughput screening (HTS) to identify and characterize inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention. This document provides detailed application notes and protocols for utilizing Boc-Lys(Ac)-AMC in HTS campaigns.

Principle of the Assay

The use of Boc-Lys(Ac)-AMC for measuring HDAC activity is based on a two-step enzymatic assay.[1] In the initial step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the Boc-Lys(Ac)-AMC substrate. The resulting deacetylated product, Boc-Lys-AMC, is then susceptible to cleavage by a developing enzyme, typically trypsin.[1][2][3][4] Trypsin cleaves the amide bond between the lysine residue and the fluorescent group, 7-amino-4-methylcoumarin (AMC), releasing free AMC. The fluorescence of the liberated AMC can be measured, and its intensity is directly proportional to the HDAC activity. This robust and sensitive assay is well-suited for HTS applications.

The enzymatic cascade is as follows:

-

Deacetylation: Boc-Lys(Ac)-AMC + H₂O --(HDAC)--> Boc-Lys-AMC + Acetate

-

Development: Boc-Lys-AMC --(Trypsin)--> Boc-Lys + AMC (fluorescent)

Applications

-

High-Throughput Screening (HTS) for HDAC Inhibitors: The assay is a primary tool for screening large compound libraries to identify novel inhibitors of HDACs.

-

Enzyme Kinetics and Characterization: It can be used to determine key kinetic parameters of HDACs, such as the Michaelis-Menten constant (Kₘ).

-

Inhibitor Potency Determination: The assay is employed to determine the half-maximal inhibitory concentration (IC₅₀) of identified hit compounds.

-

Cell-Based Assays: Boc-Lys(Ac)-AMC is cell-permeable, allowing for the measurement of intracellular HDAC activity and the evaluation of compound efficacy in a cellular context.

-

Selectivity Profiling: By using different HDAC isoforms, the assay can help profile the selectivity of inhibitors against various HDACs.

Data Presentation

Substrate Specifications

| Parameter | Value | Reference |

| Full Chemical Name | Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin | |

| Molecular Formula | C₂₃H₃₁N₃O₆ | |

| Molecular Weight | 445.5 g/mol | |

| Excitation Wavelength | 340-360 nm | |

| Emission Wavelength | 440-460 nm | |

| Purity | >98% |

Enzyme Kinetics and Inhibitor Potency

| Enzyme | Parameter | Value | Substrate Concentration | Conditions | Reference |

| HDAC1 | Kₘ | 19.3 µM | 512 µM (initial) | 4.5 nM HDAC1, 1 hr incubation at 30°C | |

| HDAC1 | IC₅₀ (SAHA) | 374 nM | 20 µM Boc-Lys(Ac)-AMC | 4.5 nM HDAC1 |

Experimental Protocols

Biochemical HTS Assay for HDAC Inhibitors

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials:

-

HDAC Enzyme (e.g., recombinant human HDAC1)

-